3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound known for its diverse applications in scientific research This compound features a chromen-2-one core structure, which is often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the 2,6-Dichlorobenzyl Group: This step involves the reaction of the chromen-2-one derivative with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Propanoic Acid Moiety: The final step includes the esterification of the intermediate with propanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The presence of the 2,6-dichlorobenzyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromen-4-carbaldehyde
Uniqueness
Compared to similar compounds, 3-{7-[(2,6-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid stands out due to its unique combination of the chromen-2-one core and the 2,6-dichlorobenzyl group
Properties
Molecular Formula |
C21H18Cl2O5 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-[7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
InChI |
InChI=1S/C21H18Cl2O5/c1-11-13-6-8-18(27-10-15-16(22)4-3-5-17(15)23)12(2)20(13)28-21(26)14(11)7-9-19(24)25/h3-6,8H,7,9-10H2,1-2H3,(H,24,25) |
InChI Key |
VABZZWKIGAEJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)Cl)CCC(=O)O |
Origin of Product |
United States |
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